4,4,5,5,5-Pentafluoro-1-pentanol
Description
Significance of Fluorine in Organic Synthesis and Medicinal Chemistry
In medicinal chemistry, the strategic placement of fluorine atoms can enhance the efficacy of a drug. tandfonline.com Approximately 20% of all pharmaceuticals contain fluorine, a testament to its importance in drug design. soci.orgnih.gov The presence of fluorine can improve a drug's bioavailability, metabolic stability, and binding affinity to its target protein. tandfonline.comnih.govnumberanalytics.com By blocking sites susceptible to metabolic degradation, fluorine can prolong the drug's therapeutic effect. nih.gov
Overview of Strategic Research Directions for Fluorinated Building Blocks
The growing demand for novel fluorinated compounds has spurred research into new and efficient synthetic methodologies. youtube.com Key areas of focus include the development of new fluorinating reagents and the use of fluorinated building blocks. rsc.org These building blocks are essential for creating a diverse range of organic scaffolds with unique properties. rsc.org
Researchers are exploring innovative strategies for incorporating fluorine into molecules, such as transition-metal-catalyzed C-H functionalization. rsc.org The development of versatile fluorinated building blocks, including aromatic, aliphatic, and heterocyclic compounds, is crucial for advancing drug discovery and materials science. growthmarketreports.com The global market for fluorinated building blocks is expanding, driven by the pharmaceutical and agrochemical industries' need for sophisticated compounds with enhanced performance. growthmarketreports.com
Positioning of 4,4,5,5,5-Pentafluoro-1-pentanol within Advanced Chemical Synthesis
This compound serves as a vital intermediate in the synthesis of various high-value chemicals. chemimpex.com Its applications span from the creation of fluorinated surfactants and lubricants to its use as a solvent in organic reactions. chemimpex.com The presence of the pentafluoroethyl group provides enhanced stability and specific solubility characteristics, making it a valuable tool for researchers. chemimpex.com
One of the most notable applications of this compound is in the pharmaceutical industry. It is a key building block in the commercial production of Fulvestrant, a medication used to treat hormone receptor-positive metastatic breast cancer. valliscor.com It is also used in the synthesis of other potential anti-cancer agents. valliscor.comchemicalbook.com Furthermore, it has been utilized in materials science for creating specialized polymers. chemicalbook.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H7F5O |
| Molecular Weight | 178.10 g/mol sigmaaldrich.com |
| Appearance | Colorless to yellow liquid chemicalbook.com |
| Density | 1.35 g/mL at 25 °C sigmaaldrich.com |
| Boiling Point | 62-64 °C at 35 mmHg sigmaaldrich.com |
| Refractive Index | n20/D 1.33 sigmaaldrich.com |
| Flash Point | 62.8 °C (closed cup) sigmaaldrich.com |
Spectroscopic Data of this compound
| Property | Value |
| SMILES String | OCCCC(F)(F)C(F)(F)F sigmaaldrich.com |
| InChI Key | QROUUECTKRZFHF-UHFFFAOYSA-N sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4,5,5,5-pentafluoropentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F5O/c6-4(7,2-1-3-11)5(8,9)10/h11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROUUECTKRZFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869964 | |
| Record name | 3-(Perfluoroethyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148043-73-6 | |
| Record name | 4,4,5,5,5-Pentafluoro-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148043-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5,5-Pentafluoropentan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148043736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Perfluoroethyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5,5-pentafluoropentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Pentanol, 4,4,5,5,5-pentafluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4,4,5,5,5 Pentafluoro 1 Pentanol
Historical Development of Synthetic Routes
The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound reported in 1835. nih.gov Early methods for introducing fluorine into organic molecules were often harsh and lacked selectivity. The development of synthetic routes to fluorinated alcohols, in particular, has been a focus of research due to their unique properties and applications. While specific historical methods for the direct synthesis of 4,4,5,5,5-Pentafluoro-1-pentanol are not extensively documented in early literature, the foundational reactions of organofluorine chemistry laid the groundwork for its eventual synthesis. Key historical developments that paved the way include the Schiemann reaction for aromatic fluorination and the use of antimony trifluoride for converting chlorinated side chains to fluorinated ones. nih.gov The broader understanding of radical reactions and the development of various fluorinating agents were also critical precursors to modern synthetic approaches. wikipedia.org
Contemporary Synthetic Strategies and Innovations
Modern synthetic approaches to this compound and other fluorinated alcohols are characterized by a focus on efficiency, selectivity, and the use of milder reaction conditions. These strategies often employ advanced catalytic systems and novel reagents.
Radical-Mediated Fluorination Approaches
Radical fluorination has emerged as a powerful tool for the synthesis of organofluorine compounds. wikipedia.org This approach, which involves the reaction of a carbon-centered radical with a fluorine atom source, offers a complementary strategy to traditional nucleophilic and electrophilic fluorination methods. wikipedia.org Historically, the use of highly reactive reagents like fluorine gas limited the scope of radical fluorination. wikipedia.org However, the advent of more manageable N-F fluorinating agents has led to a resurgence in this field. wikipedia.orgresearchgate.net These modern reagents allow for the selective fluorination of C-H bonds, including those at remote positions, which is a significant advantage. wikipedia.org While direct radical fluorination of a pentanol (B124592) derivative at the C4 and C5 positions to yield this compound is a conceptually viable but challenging transformation, related radical processes are integral to building the fluorinated carbon chain.
Transition Metal-Catalyzed Coupling Reactions in Synthesis of Fluorinated Alcohols
Transition metal catalysis has revolutionized organic synthesis, and the preparation of fluorinated alcohols is no exception. These methods often involve the coupling of a fluorinated building block with a non-fluorinated precursor. For instance, a common strategy for synthesizing fluorinated alcohols involves the palladium-catalyzed cross-coupling of a fluorinated alkyl halide with an unsaturated alcohol. While a specific example for this compound is not detailed, the general principles of these reactions are widely applicable.
Chemo- and Regioselective Synthesis via Perfluoroalkyl Iodides and Olefins
A prominent and effective method for the synthesis of this compound involves the reaction of a perfluoroalkyl iodide, specifically pentafluoroiodoethane (B1347087), with an olefin, such as allyl alcohol. chemicalbook.com This approach offers high chemo- and regioselectivity. In a typical procedure, the reaction is carried out under an inert atmosphere using an iron acetylacetonate (B107027) catalyst and a bipyridine ligand. chemicalbook.com The addition of a base, like cesium carbonate, and a reducing agent, such as triisopropylsilane, facilitates the reaction, which is typically heated to achieve completion. chemicalbook.com This method has been reported to produce this compound in high yield (90.4%). chemicalbook.com
Table 1: Synthesis of this compound via Perfluoroalkyl Iodide and Olefin
| Reactants | Catalyst/Reagents | Conditions | Yield | Reference |
| Pentafluoroiodoethane, Allyl alcohol | Iron acetylacetonate, 6,6'-dimethyl-2,2'-bipyridine (B1328779), Cesium carbonate, Triisopropylsilane | 1,2-dichloroethane (B1671644), 80 °C, 24 h | 90.4% | chemicalbook.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact. rsc.org This includes the use of less hazardous reagents, the development of catalytic processes, and the use of more environmentally benign solvents. nih.gov
Fluorinated alcohols themselves are being explored as "green" reaction media. researchgate.net For instance, hexafluoroisopropanol (HFIP) in water has been shown to form a two-phase system that can enhance reaction rates and simplify product recovery in certain organic reactions. rsc.org While not a direct synthesis of this compound, this research highlights the potential of fluorinated alcohols to contribute to greener chemical processes.
In the context of this compound synthesis, applying green chemistry principles could involve:
Catalyst Selection: Utilizing more abundant and less toxic metal catalysts, such as iron, is a step in the right direction. chemicalbook.com
Solvent Choice: Exploring the use of greener solvents or even solvent-free conditions.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. The addition of perfluoroalkyl iodides to olefins generally has good atom economy.
Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for example, by using more efficient catalysts that allow for lower reaction temperatures.
The development of biosynthetic pathways for pentanol isomers in engineered microorganisms also represents a long-term green alternative to traditional chemical synthesis, although this has not yet been applied to the production of fluorinated pentanols. nih.gov
Solvent Selection and Alternatives
The choice of solvent is paramount in the synthesis of this compound, as it can significantly influence reaction rates, yields, and the ease of product purification.
Current Practices A documented method for synthesizing this compound involves the iron-catalyzed reaction of pentafluoroiodoethane with allyl alcohol. chemicalbook.com In this process, 1,2-dichloroethane is employed as the solvent. This solvent is chosen for its ability to dissolve the various components of the reaction, including the starting materials, the iron acetylacetonate catalyst, and the 6,6'-dimethyl-2,2'-bipyridine ligand, under an inert atmosphere. chemicalbook.com The reaction is conducted at an elevated temperature of 80 °C, and 1,2-dichloroethane's boiling point (approximately 83 °C) makes it suitable for these conditions.
Considerations and Alternatives While effective, the use of chlorinated solvents like 1,2-dichloroethane is under increasing scrutiny due to environmental and safety concerns. In the broader field of green chemistry, significant effort is dedicated to finding safer, more sustainable solvent alternatives. The principles of green chemistry encourage the replacement of hazardous solvents with options such as:
Bio-based solvents: Derived from renewable resources.
Supercritical fluids: Such as CO2, which can be easily removed and recycled.
Ionic liquids: Salts that are liquid at low temperatures, often with low vapor pressure.
Safer conventional solvents: Including esters, ethers, and ketones that have better environmental, health, and safety profiles than chlorinated hydrocarbons.
Although specific studies detailing the use of these alternatives for the commercial synthesis of this compound are not widely published, the general trend in chemical process development is to explore such substitutions to create more environmentally benign manufacturing routes. The ultimate goal is to identify a solvent that not only performs well in the reaction but also minimizes environmental impact and operational hazards. It is also noted that this compound itself is considered a perfluorous solvent. chemicalbook.comchemdad.com
Chemical Reactivity and Advanced Derivatization of 4,4,5,5,5 Pentafluoro 1 Pentanol
Reactivity Profiles of the Hydroxyl Group in Fluoroalcohols
The functional group of alcohols is the hydroxyl (–OH) group, which contains two reactive covalent bonds: the C–O bond and the O–H bond. libretexts.org Due to the high electronegativity of oxygen compared to carbon and hydrogen, these bonds are polarized, rendering the oxygen atom electron-rich (nucleophilic) and both the carbon and hydrogen atoms electron-deficient (electrophilic). libretexts.orgmsu.edu
In the case of fluorinated alcohols like 4,4,5,5,5-Pentafluoro-1-pentanol, the presence of highly electronegative fluorine atoms significantly influences the reactivity of the hydroxyl group. These fluorine atoms exert a strong electron-withdrawing inductive effect, which has several consequences:
Increased Acidity: The electron density is pulled away from the hydroxyl group, making the O-H bond more polarized and increasing the acidity of the alcohol compared to its non-fluorinated counterparts. msu.edu
Enhanced Electrophilicity of the Carbon: The carbon atom bonded to the hydroxyl group becomes more electrophilic and susceptible to nucleophilic attack. youtube.com
Modified Nucleophilicity of the Oxygen: While the oxygen atom possesses lone pairs of electrons, its nucleophilicity is somewhat diminished due to the inductive effect of the fluorine atoms. researchgate.netnih.gov Despite this, it remains a key site for reactions. youtube.com
These unique electronic properties, including strong hydrogen-bonding donor ability and low nucleophilicity, allow fluorinated alcohols to be used as reaction media and promoters for various organic transformations, often under neutral and mild conditions. researchgate.netnih.gov
Nucleophilic Substitution Reactions Involving this compound
The hydroxyl group of this compound can act as a nucleophile, attacking various electrophiles to form new functional groups.
Esterification is a common transformation for alcohols. In the Fischer esterification process, a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to produce an ester and water. masterorganicchemistry.com This reaction is an equilibrium, and often the alcohol is used in excess to drive the reaction towards the product. masterorganicchemistry.com
This compound can undergo esterification with various functionalized acids. For example, its reaction with acetic acid would yield 4,4,5,5,5-pentafluoropentyl acetate (B1210297). A similar reaction, the synthesis of 1-pentyl acetate, is achieved by reacting 1-pentanol (B3423595) with acetic anhydride (B1165640) using sulfuric acid as a catalyst. sydney.edu.au This method is often rapid and leads to complete conversion. sydney.edu.au
A practical application of this reactivity is in materials science, where this compound may be used in the preparation of chlorine-capped telechelic poly(methyl methacrylate)s. chemicalbook.com
| Reaction Type | Reactants | Catalyst/Reagents | Product |
| Fischer Esterification | This compound, Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄) | 4,4,5,5,5-Pentafluoropentyl ester |
| Acylation | This compound, Acetic Anhydride | Acid Catalyst (e.g., H₂SO₄) | 4,4,5,5,5-Pentafluoropentyl acetate |
A critical application of this compound is its conversion into a derivative with a good leaving group, which facilitates subsequent nucleophilic substitution reactions. The hydroxyl group itself is a poor leaving group (as hydroxide, OH⁻). However, it can be converted into a sulfonate ester, such as a tosylate, mesylate, or triflate, which are excellent leaving groups. libretexts.orgyoutube.com
This transformation is typically achieved by reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine. youtube.comyoutube.com The base neutralizes the HCl generated during the reaction. youtube.com The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's carbon center. youtube.com
This strategy is notably employed in the synthesis of the API fulvestrant. chemicalbook.comvalliscor.com In this process, this compound is activated with a sulfonate leaving group. This intermediate is then displaced by the sulfur atom of 9-mercapto-1-nonanol (B590571) to form 9-[(4,4,5,5,5-pentafluoropentyl)-thio]-1-nonanol. chemicalbook.comvalliscor.com
| Sulfonyl Chloride | Base | Resulting Sulfonate Ester |
| p-Toluenesulfonyl chloride (TsCl) | Pyridine | 4,4,5,5,5-Pentafluoropentyl tosylate |
| Methanesulfonyl chloride (MsCl) | Pyridine | 4,4,5,5,5-Pentafluoropentyl mesylate |
| Trifluoromethanesulfonyl chloride (TfCl) | Pyridine | 4,4,5,5,5-Pentafluoropentyl triflate |
Electrophilic Transformations and Functionalization
The hydroxyl group can also be transformed through reactions with electrophilic reagents, leading to halogenation, oxidation, and other functionalizations.
The direct replacement of the hydroxyl group with a halogen is another important transformation. For instance, this compound can be converted to its corresponding iodide, 1-iodo-4,4,5,5,5-pentafluoropentane (PFIP). This has been achieved using a combination of triphenylphosphine, iodine, and imidazole. valliscor.com This iodide is a valuable intermediate; for example, it was used in the synthesis of the steroidal antiestrogen (B12405530) RU-58,668. valliscor.com
Other common reagents for converting primary alcohols to alkyl halides include phosphorus tribromide (PBr₃) for bromination and thionyl chloride (SOCl₂) for chlorination. libretexts.org
| Transformation | Reagents | Product |
| Iodination | Triphenylphosphine, Iodine, Imidazole | 1-Iodo-4,4,5,5,5-pentafluoropentane |
| Bromination (General) | Phosphorus Tribromide (PBr₃) | 1-Bromo-4,4,5,5,5-pentafluoropentane |
| Chlorination (General) | Thionyl Chloride (SOCl₂) | 1-Chloro-4,4,5,5,5-pentafluoropentane |
Oxidation: Primary alcohols can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. While specific studies on the direct oxidation of this compound are not detailed in the provided context, general methods for alcohol oxidation are applicable. For example, the oxidation of 1-pentanol to pentanoic acid has been achieved using a mixture of potassium permanganate (B83412) (KMnO₄) and copper(II) sulfate (B86663) (CuSO₄·5H₂O). researchgate.net Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to stop the oxidation at the aldehyde stage.
In a related transformation, a thiol derived from this compound has been oxidized to a sulfone in the synthesis of RU-58,668. valliscor.com
Reduction: The reduction of this compound itself is not a common transformation as it is already an alcohol. However, derivatives of this alcohol can be reduced. For instance, if the alcohol is first oxidized to an aldehyde or carboxylic acid, or converted to an ester, these functional groups can then be reduced back to the primary alcohol. A general method for the reduction of pentafluorophenyl esters to their corresponding primary alcohols utilizes sodium borohydride (B1222165) (NaBH₄) in tetrahydrofuran (B95107) (THF) under mild conditions. uoa.gr This method is noted for its high yields and compatibility with various functional groups. uoa.gr
| Reaction | Starting Material Derivative | Reagents | Product |
| Oxidation to Carboxylic Acid (General) | This compound | Strong Oxidizing Agent (e.g., KMnO₄) | 4,4,5,5,5-Pentafluoropentanoic acid |
| Oxidation to Aldehyde (General) | This compound | Mild Oxidizing Agent (e.g., PCC) | 4,4,5,5,5-Pentafluoropentanal |
| Reduction of Ester | 4,4,5,5,5-Pentafluoropentyl ester | Sodium Borohydride (NaBH₄) in THF | This compound |
Derivatization for Analytical and Mechanistic Studies
Derivatization is a common strategy to enhance the volatility, thermal stability, or detectability of analytes for techniques like gas chromatography (GC) and mass spectrometry (MS). For this compound, derivatization of its hydroxyl group can be crucial for certain analytical and investigative studies.
On-fiber derivatization is a technique used in solid-phase microextraction (SPME) where the derivatizing agent is coated onto the SPME fiber. This allows for simultaneous extraction and derivatization of the analyte from a sample matrix, improving sample throughput and sensitivity.
While specific studies detailing the on-fiber derivatization of this compound are not widely available in current literature, the principle is applicable. For alcohols, common on-fiber derivatization agents include acid chlorides and silylating reagents. These reagents would react with the hydroxyl group of the pentafluoropentanol to form a less polar and more volatile ester or silyl (B83357) ether, respectively, making it more amenable to GC analysis. The choice of reagent would depend on the specific analytical requirements, such as the detector being used.
Silylation and acetylation are fundamental derivatization reactions for alcohols, converting the polar hydroxyl group into a less polar silyl ether or acetate ester. This transformation is often employed to increase the volatility of the compound for GC-MS analysis and to provide additional structural information through spectroscopic methods like Nuclear Magnetic Resonance (NMR).
Silylation: This reaction involves treating the alcohol with a silylating agent, such as chlorotrimethylsilane (B32843) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), in the presence of a base. The resulting trimethylsilyl (B98337) ether of this compound would exhibit a characteristic signal in ¹H NMR for the silyl group's methyl protons and would be readily identifiable by its mass spectrum.
Acetylation: The reaction with acetic anhydride or acetyl chloride converts the alcohol to its corresponding acetate ester. This derivatization introduces an acetyl group, which can be useful for confirming the presence of the hydroxyl functionality and for altering the fragmentation pattern in mass spectrometry, aiding in structural elucidation.
While these are standard procedures, the electron-withdrawing nature of the pentafluoroalkyl group in this compound may influence the reactivity of the hydroxyl group compared to its non-fluorinated counterparts.
Exploitation of the Perfluoroalkyl Moiety in Reaction Design
The highly fluorinated segment of this compound imparts distinct properties that can be leveraged in designing chemical reactions.
The introduction of a perfluoroalkyl group into an organic molecule has profound electronic effects that can alter reaction pathways, kinetics, and thermodynamic profiles. The strong electron-withdrawing nature of fluorine atoms can significantly impact the reactivity of adjacent functional groups.
Research on fluorinated compounds has shown that the perfluoroalkyl moiety can:
Stabilize Intermediates: Fluorinated alcohols are known to stabilize radical and cationic intermediates through their unique electronic properties and strong hydrogen-bonding capabilities. This stabilization can influence the reaction mechanism and product distribution.
Influence Acidity: The pKa of the hydroxyl group in this compound is expected to be lower (more acidic) than that of 1-pentanol due to the inductive effect of the fluorine atoms. This enhanced acidity can affect its role in acid-base catalysis.
Alter Reaction Rates: The presence of the pentafluoroethyl group can sterically hinder or electronically disfavor certain transition states, while promoting others. For instance, in the synthesis of the drug Fulvestrant, the alcohol is activated and displaced in a nucleophilic substitution reaction, a process influenced by the electronic character of the fluorinated chain.
Affect Thermal Stability: The carbon-fluorine bond is exceptionally strong, which contributes to the high thermal stability of per- and polyfluoroalkyl substances (PFAS). Kinetic models of PFAS destruction indicate that thermal decomposition often initiates at the functional group rather than the fluorinated chain.
Fluorinated alcohols, including this compound, are recognized for their distinctive solvent properties that make them valuable in various chemical transformations. These properties arise from a combination of high polarity, strong hydrogen-bond donating ability, and low nucleophilicity.
Key characteristics and applications as a reaction medium include:
Enhanced Solubility: It can act as an effective solvent for a range of compounds, including those that are poorly soluble in common organic solvents.
Reaction Selectivity: Its use as a solvent can enhance the efficiency and selectivity of reactions, such as in fluorination processes.
Stabilization of Reactive Species: Like other fluorinated alcohols such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), it can stabilize reactive intermediates, enabling challenging transformations like C-H activation.
Non-innocent Solvent: In some cases, fluorinated alcohols can participate directly in the reaction, acting as both the solvent and a reagent.
The table below compares some physical properties of this compound with other relevant fluorinated alcohols.
| Property | This compound | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 1,1,1-Trifluoroethanol (TFE) |
| CAS Number | 148043-73-6 | 920-66-1 | 75-89-8 |
| Molecular Formula | C₅H₇F₅O | C₃H₂F₆O | C₂H₃F₃O |
| Molecular Weight | 178.10 g/mol | 168.04 g/mol | 100.04 g/mol |
| Boiling Point | 62-64 °C at 35 mmHg | 59 °C | 77-80 °C |
| Density | 1.35 g/mL at 25 °C | 1.596 g/mL at 25 °C | 1.383 g/mL at 25 °C |
| pKa | Not available | 9.3 | 12.4 |
Applications of 4,4,5,5,5 Pentafluoro 1 Pentanol in Complex Organic Synthesis
Pharmaceutical Intermediates and Active Pharmaceutical Ingredient (API) Synthesis
The primary application of 4,4,5,5,5-Pentafluoro-1-pentanol in the pharmaceutical industry is as a crucial building block in the creation of complex Active Pharmaceutical Ingredients (APIs). The incorporation of its fluorinated side chain is a key strategy in drug design to enhance metabolic stability and receptor binding affinity.
Role as a Key Building Block in Fulvestrant Synthesis
This compound is an essential starting material in the commercial manufacturing of Fulvestrant, an estrogen receptor antagonist used in the treatment of hormone receptor (HR)-positive metastatic breast cancer. nih.govveeprho.com Fulvestrant's molecular structure features a long side chain that terminates in a pentafluoropentylsulfinyl group, which is derived directly from this compound. nih.gov The synthesis of Fulvestrant involves several steps where this fluorinated alcohol is used to build the characteristic side chain of the final drug molecule. researchgate.net
Mechanistic Investigations of the Coupling Steps
The synthesis of the Fulvestrant side chain involves a multi-step process. A common synthetic route begins with the "activation" of this compound. google.com This is typically achieved by converting its hydroxyl group into a better leaving group, such as a mesylate or tosylate. For instance, it can be reacted with methanesulfonyl chloride (mesyl chloride) to form pentafluoropentanol mesylate. google.com This activation is critical for the subsequent nucleophilic substitution reaction.
The activated pentafluoropentyl group is then coupled with a thiol. In one of the key steps, the activated alcohol is displaced by the sulfur atom of a suitable thiol, such as 9-mercapto-1-nonanol (B590571), under alkaline conditions to form the thioether linkage. google.com This reaction creates the core structure of the side chain, which is later attached to the steroidal backbone of the drug.
Development of Advanced Intermediates (e.g., 9-[(4,4,5,5,5-pentafluoropentyl)-thio]-1-nonanol)
The coupling of activated this compound with 9-mercapto-1-nonanol yields the advanced intermediate 9-[(4,4,5,5,5-pentafluoropentyl)thio]nonan-1-ol. pharmacompass.compharmaffiliates.com This intermediate is a significant compound in its own right and is commercially available for pharmaceutical manufacturers looking to streamline their synthesis of Fulvestrant. pharmacompass.comsapphirebioscience.com This white to off-white solid represents a more advanced stage of the synthesis, containing both the fluorinated tail and the nonyl spacer chain required for the final API. sapphirebioscience.com This intermediate is subsequently converted to a bromide or other activated form before being coupled to the steroidal portion to complete the synthesis of Fulvestrant. google.com
Synthesis of Novel Fluorinated Drug Candidates for Breast Cancer
Beyond Fulvestrant, this compound serves as a building block for other potential breast cancer therapies. Researchers have used it to synthesize novel fluorinated porphyrinoids, which are being investigated for their potential in photodynamic therapy (PDT), a non-invasive cancer treatment. researchgate.net The presence of the fluorine atoms can enhance the pharmacokinetic properties and selective accumulation of these photosensitizers in tumor cells. researchgate.net
Furthermore, the strategy of incorporating a pentafluoropentyl side chain has been explored in the development of other steroidal antiestrogens. These new drug candidates aim to overcome resistance to existing endocrine therapies.
Exploration in Other Therapeutic Areas
The utility of this compound extends to research in other therapeutic fields. Its ability to introduce fluorinated alkyl groups makes it a tool in the synthesis of various biologically active compounds. researchgate.net For example, fluorinated porphyrins synthesized using this alcohol are being studied not only for cancer therapy but also as biomimetic systems that can imitate the active sites of certain enzymes. researchgate.net The unique properties conferred by the fluorinated chain are also being leveraged in the development of agents for photodynamic diagnosis and magnetic resonance imaging. researchgate.net
Agrochemical Synthesis and Development
In addition to its pharmaceutical applications, this compound is used in the agrochemical industry. It is listed as an available fluorine-containing building block for the contract manufacturing of agrochemical intermediates and active ingredients. agc.comagc.com The introduction of perfluoroalkyl groups into agrochemicals can enhance their efficacy and stability. Chemical manufacturers offer custom synthesis services using this compound to develop new and more effective crop protection products. agc.com
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 148043-73-6 |
| Molecular Formula | C₅H₇F₅O |
| Molecular Weight | 178.10 g/mol |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 62-64 °C at 35 mmHg |
| Density | 1.35 g/mL at 25 °C |
Table 2: Key Compounds in Fulvestrant Synthesis
| Compound Name | Role | CAS Number | Molecular Formula |
|---|---|---|---|
| This compound | Starting Material / Building Block | 148043-73-6 | C₅H₇F₅O |
| 9-[(4,4,5,5,5-pentafluoropentyl)thio]nonan-1-ol | Advanced Intermediate | 511545-94-1 | C₁₄H₂₅F₅OS |
| Fulvestrant | Final Active Pharmaceutical Ingredient (API) | 129453-61-8 | C₃₂H₄₇F₅O₃S |
Specialty Chemical Synthesis
High-Resolution NMR Spectroscopy for Structural Elucidation and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound and its derivatives. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive understanding of its molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the structure of this compound derivatives. For the parent alcohol, the ¹H NMR spectrum exhibits distinct signals corresponding to the different proton environments along the alkyl chain. The hydroxyl proton signal is typically observed as a broad singlet, while the methylene (B1212753) groups (CH₂) adjacent to the hydroxyl group and the fluorinated segment show characteristic multiplets due to spin-spin coupling.
In its derivatives, such as esters or ethers, the chemical shifts of the protons on the pentanol (B124592) backbone are influenced by the new functional group. For instance, in the synthesis of chlorine-capped telechelic poly(methyl methacrylate)s using this compound, ¹H NMR is used to verify the incorporation of the fluoroalkyl chain. chemicalbook.com
¹³C NMR provides complementary information, with each carbon atom in the molecule producing a unique signal. The carbon attached to the oxygen (C1) resonates at a lower field compared to the other alkyl carbons (C2 and C3). The carbon atom adjacent to the heavily fluorinated segment (C4) shows a characteristic shift and splitting pattern due to coupling with the fluorine atoms.
A study on the aqueous stability of poly(ethylene glycol)-derived bis-(pentafluorophenyl)carbonate utilized ¹H NMR to monitor the stability of the activated monomer over time, confirming its high stability in water. rsc.org Similarly, ¹H NMR spectra have been used to characterize polyurethane derivatives, demonstrating the successful incorporation of specific structural units. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for a 1-Pentanol (B3423595) Analogue
| Carbon Position | ¹³C Chemical Shift (ppm) | Proton Position | ¹H Chemical Shift (ppm) | Multiplicity |
| C1 | 62.5 | H1 | 3.6 | Triplet |
| C2 | 32.3 | H2 | 1.6 | Quintet |
| C3 | 28.2 | H3 | 1.3 | Sextet |
| C4 | 22.6 | H4 | 0.9 | Triplet |
| C5 | 14.0 | H5 | - | - |
Note: This table is based on general data for 1-pentanol and is for illustrative purposes. chegg.com Actual shifts for this compound will vary due to the influence of the fluorine atoms.
Fluorine-19 (¹⁹F) NMR is a powerful tool for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. dtic.mil In this compound, the ¹⁹F NMR spectrum provides detailed information about the electronic environment of the CF₂ and CF₃ groups.
The CF₃ group typically exhibits a triplet in the ¹⁹F NMR spectrum due to coupling with the adjacent CF₂ group. The CF₂ group, in turn, shows a quartet due to coupling with the CF₃ group. The chemical shifts of these signals are highly sensitive to the molecular structure and any intermolecular interactions. dtic.milbiophysics.org
Studies on phenyl-fluorinated iron tetraarylporphyrin complexes have shown that ¹⁹F NMR chemical shifts are very sensitive to the electronic structure of the molecule, with large chemical shifts observed for phenyl fluorine signals. psu.edu This sensitivity allows for the identification of solution electronic structures in iron(III) and iron(II) porphyrin complexes. psu.edu The choice of deuterated solvent is also crucial in ¹⁹F NMR, as it can significantly affect peak splitting and shape definition. dtic.mil For instance, deuterated acetone (B3395972) and acetonitrile (B52724) have been shown to provide better peak splitting for perfluorooctanoic acid (PFOA) compared to other common NMR solvents. dtic.mil
Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is particularly useful for the analysis of larger, non-volatile derivatives of this compound, such as polymers. nih.gov In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation of the analyte. tcichemicals.com This allows for the accurate determination of the molecular weight distribution of polymeric species. nih.gov The choice of matrix is critical and depends on the analyte; for example, sinapinic acid and α-cyano-4-hydroxycinnamic acid are common matrices for peptides and proteins. tcichemicals.com
Electron Ionization (EI) mass spectrometry is a hard ionization technique that causes extensive fragmentation of the molecule. tofwerk.com While this can make it difficult to observe the molecular ion, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, which is invaluable for compound identification through spectral libraries. tofwerk.comuvic.ca
For this compound, the EI mass spectrum would be expected to show characteristic fragments resulting from the cleavage of C-C and C-F bonds. The development of comprehensive EI mass spectral libraries for per- and polyfluoroalkyl substances (PFAS) is crucial for their environmental monitoring and identification. nist.gov The NIST WebBook provides EI mass spectra for related fluorinated compounds like 2,2,3,3,4,4,5,5-octafluoro-1-pentanol, which can serve as a reference for understanding the fragmentation of similar structures. nist.gov
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.
In the IR spectrum of this compound, strong absorption bands are expected for the O-H stretching vibration (around 3300 cm⁻¹) and C-H stretching vibrations (around 2900 cm⁻¹). The C-F stretching vibrations will appear as very strong bands in the region of 1100-1300 cm⁻¹. The presence and position of these bands can confirm the functional groups present in the molecule.
Table 2: Key Spectroscopic Data for this compound
| Technique | Observed Feature | Interpretation |
| ¹H NMR | Multiplets | Protons on the alkyl chain coupling with each other. |
| ¹³C NMR | Multiple Signals | Distinct carbon environments in the molecule. |
| ¹⁹F NMR | Triplet and Quartet | CF₃ and CF₂ groups coupling with each other. |
| EI-MS | Fragmentation Pattern | Characteristic cleavage of C-C and C-F bonds. |
| IR Spectroscopy | Strong O-H and C-F stretching bands | Presence of hydroxyl and fluoroalkyl groups. |
| Raman Spectroscopy | Strong C-C and symmetric C-F stretching bands | Information on the carbon backbone and symmetric vibrations. |
UV-Vis Spectroscopy for Electronic Structure and Aggregation Behavior
UV-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within molecules and monitoring intermolecular interactions, such as aggregation. For fluorinated compounds, this technique reveals how the highly electronegative fluorine atoms alter the energy levels of molecular orbitals.
While this compound itself is not a phthalocyanine (B1677752), the study of fluorinated phthalocyanines provides a model for understanding the aggregation behavior of complex fluorinated molecules in solution using UV-Vis spectroscopy. Phthalocyanines are large, planar macrocycles that are prone to stacking and aggregation, a process that is heavily influenced by peripheral substituents and the solvent environment. acs.org
When fluorinated groups are introduced, the amphiphilic nature of the resulting molecule can be enhanced, with a polar core and a nonpolar periphery. acs.orgresearchgate.net UV-Vis spectroscopy is highly effective at monitoring the equilibrium between the monomeric and aggregated forms of these compounds. acs.org The key spectral features observed are:
The Q-band: A strong absorption band in the visible region (typically ~600-700 nm) is characteristic of the phthalocyanine monomer. acs.org
Spectral Shifts: Aggregation typically leads to a broadening and a significant blue shift (hypsochromic shift) of the Q-band. acs.org This shift is indicative of H-type (face-to-face) aggregation.
Intensity Changes: The formation of aggregates often results in a decrease in the molar extinction coefficient (hypochromicity) of the Q-band. acs.org
Research on fluorinated zinc phthalocyanines (F₁₆PcZn) demonstrates these principles clearly. In ethanol, the spectrum is dominated by a band corresponding to the aggregated state, while in solutions with increasing water content, progressive aggregation is marked by a significant blue shift and a drop in the Q-band's intensity. acs.org The shift in the maximum absorption wavelength (λmax) reflects changes in the local molecular environment as aggregation occurs. acs.org
Table 1: UV-Vis Spectral Data for Fluorinated Zinc Phthalocyanine (F₁₆PcZn) in Different Solvents
| Solvent (Water-Ethanol vol %) | λmax (nm) | Molar Extinction Coefficient (ε) | State |
|---|---|---|---|
| 0-100 (Pure Ethanol) | ~670 nm (shoulder) | High | Monomer Favored |
| 0-100 (Pure Ethanol) | ~640 nm (peak) | - | Aggregate Favored |
| 95-5 | Blue-shifted from ethanol | Reduced >4x vs. pure ethanol | Progressive Aggregation |
Data adapted from studies on fluorinated phthalocyanine aggregation. acs.org
This use of UV-Vis spectroscopy to track the monomer-aggregate equilibrium in fluorinated systems is a fundamental technique for characterizing their solution-state behavior. researchgate.netrsc.org
The electronic structure of a molecule dictates its UV-Vis absorption profile. This compound, being a saturated alcohol, does not possess π-electrons or non-bonding electrons on conjugated systems, and therefore is not expected to show strong absorption in the typical UV-Vis range (200-800 nm). Its significant electronic transitions would occur at much shorter wavelengths in the vacuum UV region.
However, the pentafluoropentyl group has a profound electronic influence when attached to a chromophore (a light-absorbing part of a molecule). The strong C-F bond and high electronegativity of fluorine atoms create significant partial charges, with fluorine being negative and the adjacent carbon being positive. acs.org This inductive effect can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the chromophore.
Studies on other per- and polyfluoroalkyl substances (PFAS) provide insight into the types of electronic transitions that occur. umich.edu For instance, calculations on perfluorobutanoic acid (PFBA) show that its lowest energy state is an n→σ* transition, which is almost completely "dark," meaning it has a very low probability of being excited by UV radiation. umich.edu The primary state excited by UV light is a π→π* transition at a higher energy. umich.edu The presence of multiple fluorine atoms can lead to a large number of transient negative ion states (shape resonances) that can enhance fragmentation dynamics upon electron impact, a process relevant to plasma degradation rather than standard UV-Vis spectroscopy. umich.edu
The introduction of a fluoroalkyl group like the one from this compound can cause spectroscopic shifts in an attached chromophore:
Hypsochromic Shift (Blue Shift): The strong electron-withdrawing nature of the fluoroalkyl group can stabilize the ground state more than the excited state, increasing the energy gap and shifting the absorption to shorter wavelengths.
Bathochromic Shift (Red Shift): In some systems, interactions between the fluorine lone pairs and the chromophore's π-system could potentially lower the LUMO energy, leading to a red shift, although this is less common.
Correlating these electronic structures with reactivity is a key area of research, where UV-Vis spectroscopy, combined with computational methods like density functional theory (DFT), helps to understand and predict chemical behavior. researchgate.net
In-Situ Spectroscopic Techniques for Reaction Monitoring
Monitoring chemical reactions in real-time provides crucial data on kinetics, mechanisms, and the formation of intermediates, allowing for process optimization and enhanced safety. magritek.commt.com For reactions involving fluorinated compounds such as this compound, in-situ spectroscopy is particularly valuable.
Given the unique spectral signature of the fluorine nucleus, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful in-situ technique. magritek.com Real-time ¹⁹F NMR can be used to directly monitor the conversion of a fluorinated starting material. For example, in the synthesis of derivatives from this compound, the chemical shift of the fluorine atoms would change distinctly as the hydroxyl group is converted to another functional group (e.g., an ester, ether, or halide). chemicalbook.comvalliscor.com This allows for precise tracking of reactant consumption and product formation without the need for offline sampling. magritek.com
Table 2: Application of In-Situ Spectroscopy for Fluorinated Compound Reactions
| Technique | Monitored Parameter | Information Gained | Relevance to this compound |
|---|---|---|---|
| ¹⁹F NMR Spectroscopy | Changes in fluorine chemical shifts and signal integration | Reaction kinetics, conversion rates, detection of fluorinated intermediates, process optimization | Directly applicable for monitoring reactions at the CF₃CF₂- group |
| FTIR Spectroscopy | Vibrational band changes (e.g., O-H stretch, C-O stretch) | Disappearance of reactant functional groups, appearance of product functional groups | Useful for tracking the conversion of the -OH group in this compound |
| Reaction Calorimetry | Heat flow of the reaction | Thermodynamic data (enthalpy), identification of reaction onset/completion, safety assessment | Crucial for safely scaling up potentially energetic fluorination reactions |
This table summarizes techniques used for monitoring reactions of fluorinated compounds. magritek.commt.com
In addition to NMR, other in-situ methods like Fourier-Transform Infrared (FTIR) spectroscopy can be employed to monitor changes in functional groups. For this compound, the disappearance of the characteristic broad O-H stretching vibration and the appearance of new bands corresponding to the product would provide real-time kinetic data. The use of such technologies is essential for understanding the thermodynamics and kinetics of fluorination reactions, which can be highly energetic and require careful control, especially during scale-up. mt.com
Computational and Theoretical Studies on 4,4,5,5,5 Pentafluoro 1 Pentanol and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of molecules like 4,4,5,5,5-Pentafluoro-1-pentanol. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic landscape.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly useful for analyzing the molecular orbitals of fluorinated compounds. For instance, DFT calculations can elucidate the influence of the highly electronegative fluorine atoms on the electron distribution within this compound. This analysis helps in understanding the molecule's reactivity, stability, and spectroscopic properties.
Studies on similar fluorinated alcohols have shown that the presence of fluorine atoms significantly lowers the energy of the molecular orbitals. acs.org This effect can enhance the alcohol's hydrogen-bonding donor ability, a key factor in its role as a solvent and promoter in organic synthesis. researchgate.net The unique properties of fluorinated alcohols, such as their high polarity and low nucleophilicity, are often explored using DFT to understand their promoting effects in various reactions. researchgate.net
Transition state modeling is a computational technique used to study the energy barriers and pathways of chemical reactions. By identifying the transition state structure, which is the highest energy point along the reaction coordinate, chemists can understand the mechanism of a reaction and predict its rate.
For reactions involving this compound or its derivatives, transition state modeling can reveal how the fluorinated tail influences the reaction mechanism. For example, in the synthesis of pharmaceuticals where this compound is a key intermediate, understanding the transition states of the involved reactions is crucial for optimizing reaction conditions and improving yields. chemicalbook.comvalliscor.com The stabilizing effect of fluorinated alcohols on cationic intermediates, a phenomenon that can be crucial for the success of many synthetic methods, has been studied by modeling the interactions between the fluorinated solvent and the reactive species. acs.org
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. By simulating the interactions between molecules over time, MD can provide detailed insights into the intermolecular forces that govern the properties of liquids and solutions.
For this compound, MD simulations can be used to study its behavior as a solvent, its interaction with other molecules, and its aggregation properties. For example, simulations of fluorinated alcohols at interfaces, such as the water-alkane interface, have revealed details about their phase transitions and monolayer structure. rsc.orgqmul.ac.uk These simulations show that the rigid nature of the fluorocarbon chain plays a significant role in the packing and ordering of the molecules at the interface. rsc.orgqmul.ac.uk Furthermore, MD simulations have been employed to understand the effects of fluorinated alcohols on lipid bilayers, which is relevant for their use in biochemical and spectroscopic studies. nih.gov
Quantitative Structure-Activity Relationships (QSAR) in Fluorinated Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific chemical property. youtube.com This is achieved by correlating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with the observed activity. nih.gov
In the context of fluorinated compounds, QSAR studies are valuable for designing new molecules with desired properties. For example, QSAR models have been developed for fluorinated anesthetics to correlate their anesthetic activity with computed molecular descriptors. researchgate.net Such models can predict the activity of new, unsynthesized compounds, thereby guiding the selection of the most promising candidates for further investigation. youtube.com The development of predictive QSAR models for various classes of compounds, including those with anti-influenza or anti-SARS-CoV activity, highlights the power of this approach in drug discovery. nih.govnih.gov
Predictive Modeling for Chemical Properties and Environmental Behavior
Predictive modeling encompasses a range of computational techniques used to estimate the physicochemical properties and environmental fate of chemicals. For a compound like this compound, these models can predict properties such as boiling point, vapor pressure, and solubility, as well as its potential for environmental persistence and bioaccumulation.
The atmospheric chemistry of fluorinated alcohols, for instance, has been studied using kinetic modeling to predict their atmospheric lifetimes. dntb.gov.ua These studies investigate the reaction rates of the alcohols with atmospheric oxidants like hydroxyl radicals and chlorine atoms. dntb.gov.ua Furthermore, understanding the potential for fluorotelomer alcohols (FTOHs) to act as precursors to perfluorinated carboxylic acids (PFCAs) is a significant area of research, with models being developed to predict their degradation pathways in the environment. dntb.gov.uaacs.org These predictive models are essential for assessing the environmental impact of fluorinated compounds and for guiding the development of more environmentally benign alternatives.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H7F5O | fishersci.cascbt.comnih.gov |
| Molecular Weight | 178.10 g/mol | fishersci.cascbt.comsigmaaldrich.com |
| CAS Number | 148043-73-6 | fishersci.cascbt.comsigmaaldrich.com |
| Boiling Point | 62-64 °C at 35 mmHg | sigmaaldrich.com |
| Density | 1.35 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.33 | sigmaaldrich.com |
Environmental Fate and Transformation Research
Biodegradation Pathways and Mechanisms of Fluoroalcohols
Fluoroalcohols, such as 4,4,5,5,5-Pentafluoro-1-pentanol, are part of a larger group known as fluorotelomer alcohols (FTOHs). The biodegradation of FTOHs is a significant transformation pathway in the environment. rsc.org These compounds can be released into the environment during their production, use, and disposal. rsc.org
The general structure of FTOHs, which includes a non-fluorinated section, makes them more susceptible to microbial degradation compared to perfluorinated compounds. The biodegradation of FTOHs is known to occur in various environmental matrices, including soil and activated sludge. rsc.orgnih.gov The process typically begins with the oxidation of the alcohol group.
For instance, studies on 8:2 FTOH (a fluorotelomer alcohol with an eight-carbon fluorinated chain and a two-carbon non-fluorinated chain) have shown that it can be biotransformed by microorganisms into various metabolites. nih.govacs.org This transformation often leads to the formation of polyfluorinated and, ultimately, persistent perfluorinated carboxylic acids (PFCAs). rsc.orgresearchgate.net The biodegradation of 8:2 FTOH in soil under various redox conditions has been observed to produce intermediates like 8:2 fluorotelomer saturated and unsaturated carboxylic acids. acs.orgnih.gov
While specific studies on the biodegradation of this compound are limited, the principles observed with other FTOHs can be extrapolated. The presence of a three-carbon non-fluorinated chain in this compound suggests that it is also susceptible to microbial oxidation, likely initiating at the hydroxyl group. This process is expected to lead to the formation of corresponding fluorinated aldehydes and carboxylic acids.
A study on a novel fluorotelomer alcohol, 1H,1H,2H,2H,8H,8H-perfluorododecanol, demonstrated that the presence of a non-fluorinated methylene (B1212753) group within the fluorinated carbon backbone can facilitate microbial cleavage, leading to the formation of shorter-chain fluorinated acids. nih.govresearchgate.net This suggests that the structure of the fluoroalcohol plays a critical role in its biodegradability.
Table 1: Biodegradation of 8:2 Fluorotelomer Alcohol (8:2 FTOH) in Different Conditions
| Condition | Key Findings | Reference |
|---|---|---|
| Nitrate-reducing | Half-life of 12.5 to 36.5 days. Transformation products included 8:2 FTCA, 8:2 FTUA, 7:2 sFTOH, and PFOA. | acs.orgnih.gov |
| Sulfate- and Iron-reducing | Much slower biotransformation, with over 60% of the initial 8:2 FTOH remaining after approximately 400 days. | acs.orgnih.gov |
| Activated Sludge | Adsorption to sludge was significant. Perfluorohexanoic acid (PFHA) was a detected metabolite. Mineralization to CO2 was observed. | nih.gov |
Environmental Persistence and Mobility in Different Media
A defining characteristic of many PFAS, including fluoroalcohols, is their environmental persistence. The strength of the carbon-fluorine bond makes them resistant to many natural degradation processes. researchgate.net This persistence can lead to their long-term presence in the environment. nih.gov
The mobility of fluoroalcohols in the environment is influenced by their physical and chemical properties. Compounds like this compound are expected to be relatively mobile in water due to the polar alcohol group. Their volatility also allows for atmospheric transport, which can lead to their distribution over long distances. rsc.orgresearchgate.net
Once in the environment, these compounds can partition between different media, including water, soil, and air. rsc.org Their presence has been detected in various environmental compartments, including indoor air, landfill gas, and biosolids. rsc.orgrsc.org The extensive use and high mobility of PFAS have resulted in widespread environmental contamination of water sources, soil, and the food chain. nih.gov
Development of Analytical Methods for Environmental Monitoring of Fluorinated Compounds
The detection and quantification of fluorinated compounds in environmental samples present analytical challenges. A variety of methods have been developed to monitor these substances at low concentrations.
The most common and effective methods for the analysis of specific PFAS, including fluoroalcohols, are based on chromatography coupled with mass spectrometry. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique that offers high sensitivity and selectivity for a broad range of PFAS in various matrices like wastewater, surface water, soil, and tissue. acs.orgnih.govepa.gov Gas chromatography (GC) can also be used, particularly for more volatile compounds. cdc.gov
Table 3: Analytical Methods for Fluorinated Compounds
| Method | Description | Application | Reference |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their affinity for a stationary phase and detects them based on their mass-to-charge ratio. Highly sensitive and specific. | Analysis of a wide range of PFAS in water, soil, biosolids, and tissue. | acs.orgnih.govepa.gov |
| Gas Chromatography (GC) | Separates volatile compounds in the gas phase. Can be coupled with various detectors. | Analysis of volatile fluorinated compounds. | cdc.gov |
| Combustion Ion Chromatography (CIC) | The sample is combusted to convert organic fluorine to hydrogen fluoride (B91410), which is then measured by ion chromatography. | Measures adsorbable organic fluorine (AOF) in aqueous samples. | nih.govepa.gov |
| 19F Nuclear Magnetic Resonance (19F NMR) | A spectroscopic technique that provides detailed structural information about fluorine-containing molecules. | Characterization of the chemical structure of fluorinated compounds. | redalyc.orgumn.edu |
Future Directions in Research on 4,4,5,5,5 Pentafluoro 1 Pentanol
Novel Synthetic Methodologies and Process Intensification
Future research in the synthesis of 4,4,5,5,5-Pentafluoro-1-pentanol will likely concentrate on developing more efficient, safer, and economically viable production routes. While current methods have established pathways to this alcohol, the emphasis is moving towards green chemistry principles and process intensification.
One established synthesis route involves the reaction of pentafluoroiodoethane (B1347087) with allyl alcohol in the presence of an iron catalyst, yielding this compound with high efficiency. chemicalbook.com However, future work will likely seek to replace or optimize the catalytic system to reduce costs and environmental impact.
A significant area of development is the move away from methods that require harsh conditions or difficult-to-handle reagents. For instance, a patented process describes a single-step reaction for producing fluorinated alcohols from fluoroalkyl halides using a γ-butyrolactone solvent, which notably avoids the use of heavy metals. google.com Further research could optimize this process for this compound specifically, focusing on maximizing yield and selectivity while minimizing side reactions. google.com
Another promising avenue is the exploration of novel fluorination reagents and strategies. The development of methods for deoxyfluorination of alcohols using safer and more accessible fluoride (B91410) sources, such as potassium fluoride, is an active area of research. organic-chemistry.org Applying these catalytic systems to precursors of this compound could provide more direct and atom-economical synthetic pathways.
Process intensification, which aims to develop smaller, more efficient, and often continuous manufacturing processes, represents a major future direction. This could involve the use of flow chemistry, where reactants are continuously mixed and reacted in a microreactor. This approach offers enhanced heat and mass transfer, improved safety, and the potential for higher yields and purity compared to traditional batch processing.
Table 1: Comparison of Synthetic Methodologies for Fluorinated Alcohols
| Methodology | Precursors | Key Features | Potential Future Research Direction |
|---|---|---|---|
| Catalytic Addition chemicalbook.com | Pentafluoroiodoethane, Allyl alcohol | High yield (90.4%); Utilizes an iron catalyst. | Optimization of catalyst to improve cost-effectiveness and reduce metal waste. |
| Single-Step Halide Reaction google.com | Fluoroalkyl halide, 4-hydroxybutyric acid alkali metal salt | Avoids heavy metals; Single-step process; Uses γ-butyrolactone solvent. | Application and optimization for continuous flow synthesis; Investigation of substrate scope. |
| Multi-Step Ester Fluorination wipo.int | Alcohol, Acyl halide | Involves formation and subsequent fluorination of an ester intermediate, followed by reduction. | Development of one-pot procedures to reduce the number of steps and improve overall efficiency. |
| Deoxyfluorination organic-chemistry.org | Alcohols | Utilizes reagents like KF with a catalyst to replace a hydroxyl group with fluorine. | Development of catalytic systems with higher turnover numbers and broader functional group tolerance. |
Expanded Applications in Emerging Fields
The unique physicochemical properties imparted by the pentafluoropentyl group, such as enhanced thermal stability, hydrophobicity, and lipophilicity, make this compound a valuable building block for next-generation materials and pharmaceuticals. chemimpex.com
In the pharmaceutical sector, it is already recognized as an essential intermediate in the synthesis of fulvestrant, a medication for treating hormone receptor-positive metastatic breast cancer. chemicalbook.com Future research is expected to leverage this compound for the creation of other novel fluorinated pharmaceuticals. The incorporation of fluorinated moieties can significantly improve a drug's metabolic stability, membrane permeability, and binding affinity. digitellinc.com
In material science, this compound serves as a precursor for advanced polymers and coatings. chemimpex.com For example, it can be used to prepare specialized poly(methyl methacrylate)s. chemicalbook.com Future applications could include the development of highly durable and chemically resistant coatings for aerospace or electronics, low-friction surfaces for medical devices, and high-performance electrolytes for batteries. Its use in formulating advanced fluorinated surfactants and lubricants also presents a significant area for growth, aiming to create products that perform under extreme conditions. chemimpex.com
Emerging applications may also be found in the development of more environmentally friendly technologies. For instance, research is exploring its use in creating new refrigerants with lower global warming potential compared to traditional hydrofluorocarbons. chemimpex.com
Table 2: Potential Future Applications of this compound
| Field | Current Application | Emerging/Future Application | Desired Property Enhancement |
|---|---|---|---|
| Pharmaceuticals | Intermediate for Fulvestrant. chemicalbook.com | Novel fluorinated drug candidates. | Improved metabolic stability, bioavailability, and binding affinity. chemimpex.comdigitellinc.com |
| Material Science | Precursor for specialty polymers and coatings. chemimpex.comchemicalbook.com | High-performance dielectrics, advanced liquid crystal displays, chemically resistant materials. | Enhanced thermal stability, durability, and specific optical/electronic properties. |
| Surfactants | Component in fluorinated surfactants. chemimpex.com | Biosurfactants, surfactants for specialized emulsions (e.g., in biotech). | Improved efficiency in demanding conditions, reduced environmental footprint. |
| Environmental Tech | Explored for use in refrigerants. chemimpex.com | Next-generation blowing agents for insulation foams, environmentally benign solvents. | Lower ozone depletion and global warming potentials. |
Advanced Characterization Techniques for Complex Systems
As this compound and its derivatives are incorporated into increasingly complex systems like polymers, biological matrices, and environmental samples, the need for advanced characterization techniques becomes paramount. Future research will focus on developing and applying methods that can accurately identify and quantify these fluorinated compounds at very low concentrations.
High-resolution mass spectrometry (HRMS), particularly when coupled with gas or liquid chromatography (GC/LC-MS), will continue to be a critical tool. technologynetworks.com Techniques like tandem mass spectrometry (MS/MS) are essential for structural elucidation and for distinguishing between isomers. nih.gov Future efforts will likely involve creating more comprehensive mass spectral libraries for fluorinated compounds to aid in non-targeted screening.
For detecting the total amount of organic fluorine, which can help identify the presence of unknown fluorinated compounds, techniques like Combustion Ion Chromatography (C-IC) are gaining importance. labmanager.com While targeted analyses using methods like EPA 1621 can achieve very low detection limits for specific compounds, C-IC provides a broader picture of total organofluorine content. labmanager.com A combination of targeted and non-targeted approaches will be crucial for a complete understanding of the fate and transformation of this compound-derived substances. labmanager.com
Computational modeling, such as Density Functional Theory (DFT), is another powerful tool for predicting the properties and behavior of fluorinated molecules. acs.org Future research will likely see increased use of computational methods to model the interactions of this compound-containing materials with other molecules or surfaces, guiding the design of new applications and helping to interpret experimental data. acs.org
Sustainable Chemistry and Environmental Impact Mitigation
The strong carbon-fluorine bond makes many organofluorine compounds highly persistent in the environment. numberanalytics.com A major focus of future research will be on designing molecules derived from this compound that are both effective and biodegradable. numberanalytics.com This involves a "benign by design" approach, where potential environmental impact is considered at the earliest stages of molecular development.
Research has shown that residual fluorinated alcohols can remain in consumer products and may act as precursors to persistent perfluorinated acids (PFAs) in the environment. researchgate.netmatilda.science Therefore, a key future direction is the development of manufacturing and purification processes that minimize or eliminate these residual compounds. researchgate.net
Furthermore, understanding the environmental fate and transformation pathways of this compound and its derivatives is critical. Fluorotelomer alcohols (FTOHs) can be transported in the atmosphere and transform into persistent perfluorocarboxylic acids (PFCAs). rsc.org Future studies will need to investigate the specific atmospheric chemistry and biotransformation pathways relevant to this compound to accurately assess its environmental risk profile.
Mitigation strategies are also an important area of research. This includes the development of fluorine-free alternatives for certain applications and the creation of effective remediation technologies. numberanalytics.com Promising research areas for mitigation include thermal treatments using catalysts like calcium oxide and alumina (B75360) to mineralize FTOHs, as well as bioremediation strategies that use microorganisms or their enzymes to degrade fluorinated pollutants. rsc.orgmdpi.com
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 178.10 g/mol | |
| Boiling Point | 73.9°C (760 mmHg) / 135°C | |
| Density | 1.35 g/mL | |
| Refractive Index | 1.327–1.33 | |
| Flash Point | 63–145°F (17–63°C) |
Q. Table 2: Common Analytical Techniques
| Technique | Application | Example Data |
|---|---|---|
| ¹H/¹⁹F NMR | Structural confirmation | δ 3.6 ppm (-CH₂OH), δ -120 ppm (CF₃) |
| MALDI-TOF-MS | Molecular weight verification | m/z 178.10 [M+H]⁺ |
| UV-Vis (CHCl₃) | Aggregation studies | λmax = 680 nm (Q-band) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
